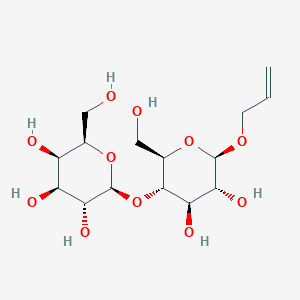![molecular formula C23H20O4 B13421816 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.4 g/mol. This compound is an intermediate in the synthesis of 3-(3,5-Dihydroxyphenyl)-1-propanoic Acid, which is used in the interactions of dietary fiber-bound antioxidants with hydroxycinnamic and hydroxybenzoic acids in aqueous and liposome media.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves the reaction of 3,5-dihydroxybenzaldehyde with benzyl bromide to form 3,5-bis(benzyloxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylmethoxy derivatives.
Applications De Recherche Scientifique
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its role in antioxidant activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation . The phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(phenylmethoxy)phenyl]oxirane: Similar in structure but contains an oxirane ring instead of a propenoic acid moiety.
3,5-Dihydroxyphenyl]-1-propanoic Acid: A direct derivative used in antioxidant studies.
Uniqueness
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of phenylmethoxy groups enhances its stability and solubility, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C23H20O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(E)-3-[3,5-bis(phenylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)12-11-20-13-21(26-16-18-7-3-1-4-8-18)15-22(14-20)27-17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,24,25)/b12-11+ |
Clé InChI |
AJQPGVIYJNPOBK-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)/C=C/C(=O)O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=CC(=O)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)


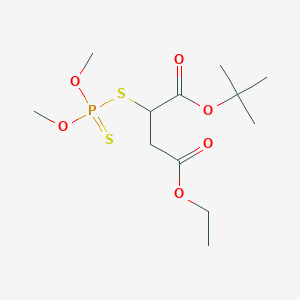
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
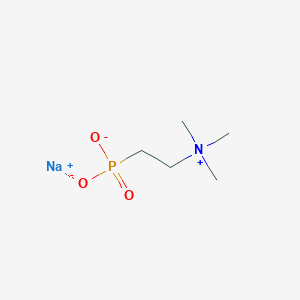
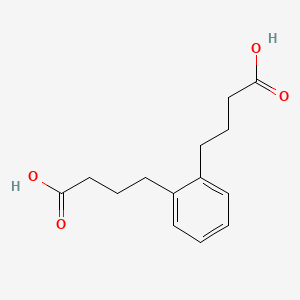
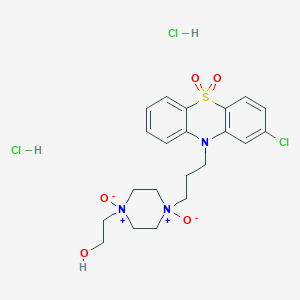
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
